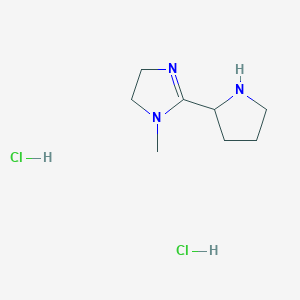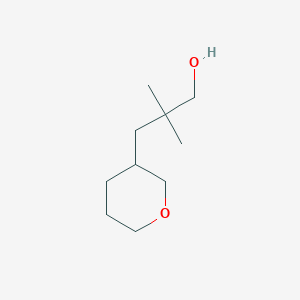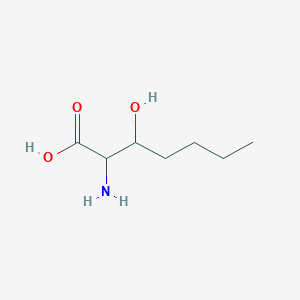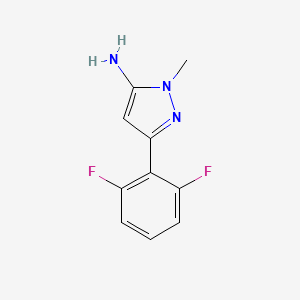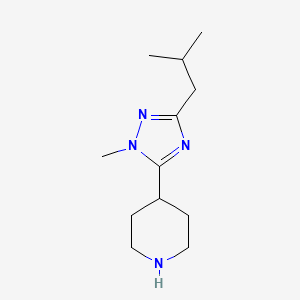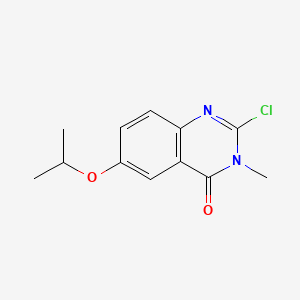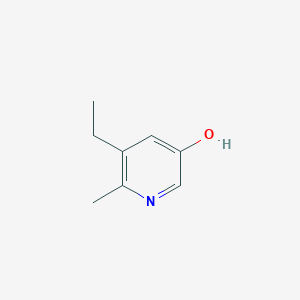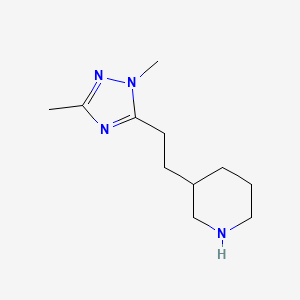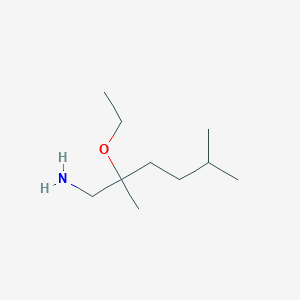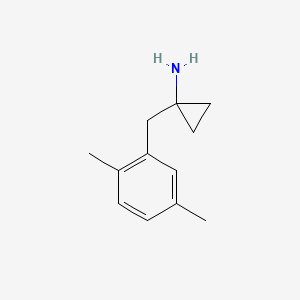![molecular formula C9H11ClN2O2S2 B13624272 1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex heterocyclic compound that features both imidazole and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thiazole and imidazole derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis and high-throughput screening to identify the most efficient reaction conditions .
化学反応の分析
Types of Reactions
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which have various applications in medicinal chemistry and materials science .
科学的研究の応用
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electroluminescent materials for OLED devices
作用機序
The mechanism of action of 1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure and have been studied for their biological activities, including antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazoles: These derivatives have shown potential as antimycobacterial agents and are structurally related to the compound .
Uniqueness
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H11ClN2O2S2 |
|---|---|
分子量 |
278.8 g/mol |
IUPAC名 |
1-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S2/c10-16(13,14)9(1-2-9)5-7-6-15-8-11-3-4-12(7)8/h6H,1-5H2 |
InChIキー |
ZHSJTIXUGWNZMM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CSC3=NCCN23)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


